3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin
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Overview
Description
3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin is a modified cyclodextrin compound where an amino group replaces a hydroxyl group at the 3A position of the glucose unit. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various guest molecules due to their hydrophobic cavity and hydrophilic exterior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin involves the selective substitution of a hydroxyl group with an amino group at the 3A position of the glucose unit. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Protection of Hydroxyl Groups: The hydroxyl groups of alpha-cyclodextrin are protected using suitable protecting groups such as acetyl or benzyl groups.
Substitution Reaction: The protected alpha-cyclodextrin is then subjected to a substitution reaction with an amino reagent, such as ammonia or an amine, under controlled conditions to replace the hydroxyl group at the 3A position with an amino group.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions to modify the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules.
Biology: Employed in the study of carbohydrate-protein interactions and as a molecular recognition element in biosensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs and enhance their solubility and stability.
Mechanism of Action
The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This unique property allows it to enhance the solubility, stability, and bioavailability of encapsulated molecules. The amino group at the 3A position can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the inclusion complexes .
Comparison with Similar Compounds
Similar Compounds
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin: Similar structure but with beta-cyclodextrin as the base molecule.
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin: Similar structure but with gamma-cyclodextrin as the base molecule.
6A-Amino-6A-deoxy-alpha-cyclodextrin: Amino group at the 6A position instead of the 3A position.
Uniqueness
3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin is unique due to the specific placement of the amino group at the 3A position, which imparts distinct chemical and physical properties. This modification enhances its ability to form stable inclusion complexes and participate in specific chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C36H61NO29 |
---|---|
Molecular Weight |
971.9 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41S,42S)-41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol |
InChI |
InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI Key |
TXBHONGFOHSVMN-IIRXRYJYSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)N)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O |
Origin of Product |
United States |
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